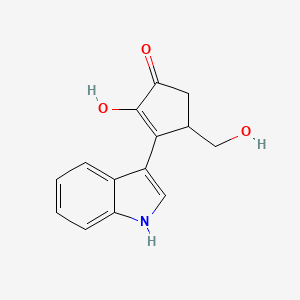
2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- is a complex organic compound characterized by its unique structure, which includes a cyclopentenone ring, hydroxyl groups, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- typically involves multi-step organic reactions. One common approach is the condensation of indole derivatives with cyclopentenone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the required purity standards for commercial applications.
化学反応の分析
Types of Reactions
2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and electrophiles for substitution reactions like halogens or nitro groups. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
科学的研究の応用
2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- involves its interaction with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- include other indole derivatives and cyclopentenone-containing molecules. Examples include:
- Indole-3-carbinol
- 2-Cyclopenten-1-one, 3-(1H-indol-3-yl)-
- 2-Hydroxy-3-(1H-indol-3-yl)propanoic acid
Uniqueness
The uniqueness of 2-Cyclopenten-1-one, 2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)- lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
特性
CAS番号 |
335590-84-6 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
2-hydroxy-4-(hydroxymethyl)-3-(1H-indol-3-yl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H13NO3/c16-7-8-5-12(17)14(18)13(8)10-6-15-11-4-2-1-3-9(10)11/h1-4,6,8,15-16,18H,5,7H2 |
InChIキー |
ACYUZGSIDAUCIV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=C(C1=O)O)C2=CNC3=CC=CC=C32)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


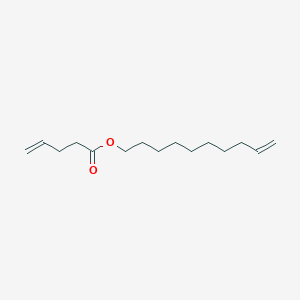
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
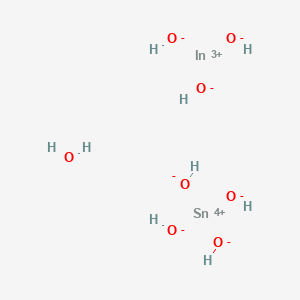
![Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-](/img/structure/B12574465.png)
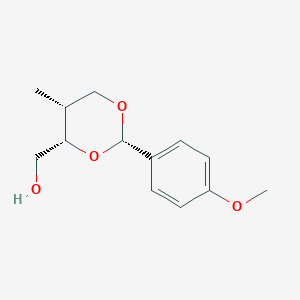
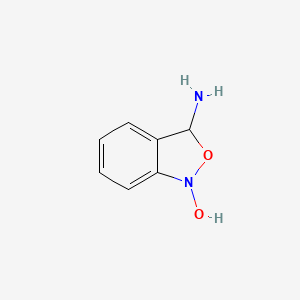
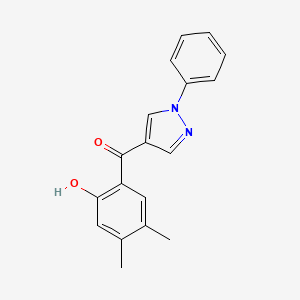
![Methanone, bis[4-[(diphenylmethylene)amino]phenyl]-](/img/structure/B12574478.png)
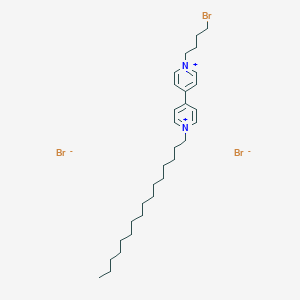
![Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-, hydrazone](/img/structure/B12574505.png)

![N-(4-Chlorophenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12574519.png)

![3-Methyl-6-oxo-5-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B12574532.png)
